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molecular formula C7H6O3 B146741 2,6-Dihydroxybenzaldehyde CAS No. 387-46-2

2,6-Dihydroxybenzaldehyde

Cat. No. B146741
M. Wt: 138.12 g/mol
InChI Key: DGXAGETVRDOQFP-UHFFFAOYSA-N
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Patent
US06515845B1

Procedure details

In the case of using RF-gel as carbon precursor, aqueous solutions containing 20 to 60 weight percent of inorganic template particles stabilized with surfactants specified in the step (a) are prepared, and the resulting aqueous solution is mixed with 30 to 70 weight percent aqueous solution of the mixture of resorcinol and formaldehyde (1:2 to 1:3 molar ratio) to produce mixtures with weight ratio of 1:1 to 1:20 (resorcinol-formaldehyde:inorganic template), followed by polymerizing at 20° C. to 95° C. to produce inorganic template/carbon precursor composites as specified in the step (a). In the case of commercial silica sol as template, resorcinol and formaldehyde can be polymerized without using catalyst, because weak basic property of the silica sol solution readily induces polymerization. In order to accelerate the specified polymerization reaction, catalyst such as sodium carbonate can be also added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[O:10]>>[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[CH:9]=[O:10])[OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 20 to 60 weight percent of inorganic template particles
CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
product
Smiles
C1(O)=C(C(O)=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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